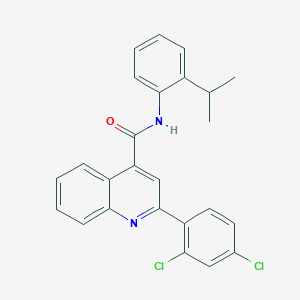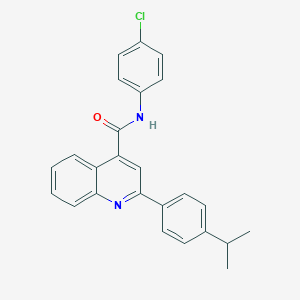![molecular formula C19H14Br2F3N5O5 B444037 3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444037.png)
3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, nitro, methoxy, and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Bromine and Furyl Groups: Bromination and subsequent coupling reactions introduce the bromine and furyl groups into the molecule.
Attachment of the Nitro and Methoxyphenyl Groups: These groups are introduced through nitration and methoxylation reactions, respectively.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a trifluoromethyl group and carboxamide formation under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methoxyphenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Products with oxidized furyl or methoxyphenyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where bromine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways can lead to the development of new drugs for treating diseases.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique structure makes it valuable for creating novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-5-(2-furyl)-N-{3-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-5-(5-bromo-2-furyl)-N-{3-nitro-4-methoxyphenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H14Br2F3N5O5 |
|---|---|
Peso molecular |
609.1g/mol |
Nombre IUPAC |
3-bromo-5-(5-bromofuran-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14Br2F3N5O5/c1-33-10-5-8(4-9(6-10)29(31)32)25-18(30)16-15(21)17-26-11(12-2-3-14(20)34-12)7-13(19(22,23)24)28(17)27-16/h2-6,11,13,26H,7H2,1H3,(H,25,30) |
Clave InChI |
JVXVKHYIEATKMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=C(O4)Br)C(F)(F)F |
SMILES canónico |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=C(O4)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-methoxybenzamide](/img/structure/B443954.png)

![3-bromo-5-(5-bromofuran-2-yl)-N-(3-chloro-2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443958.png)
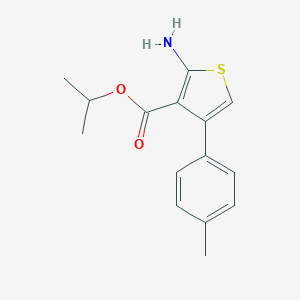
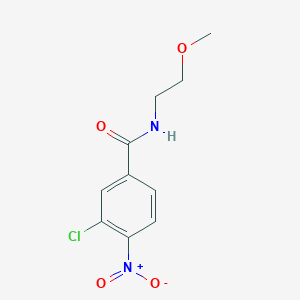
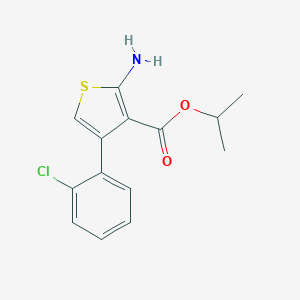
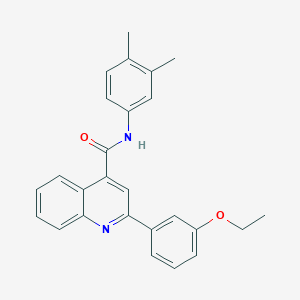
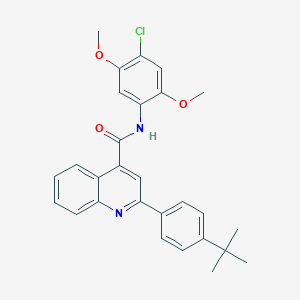
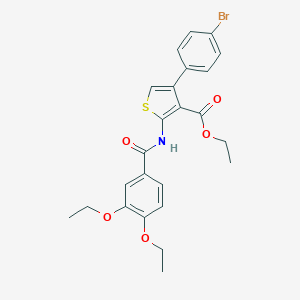

![N-(3-chloro-4-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443973.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443976.png)
